N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide
Description
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide (CAS: 328539-86-2; molecular formula: C₁₈H₁₈N₂O₂S; molecular weight: 326.41 g/mol) is a substituted 2-aminothiophene derivative featuring:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene core with a cyano (-CN) group at position 3 and a methyl (-CH₃) group at position 3.
- A 2,4-dimethoxybenzamide moiety attached via an amide linkage .
This compound belongs to a class of bioactive molecules with applications in pharmaceuticals, agrochemicals, and materials science. The cyano and methoxy substituents influence electronic properties, solubility, and intermolecular interactions, making it distinct from related benzothiophene derivatives .
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-4-7-17-14(8-11)15(10-20)19(25-17)21-18(22)13-6-5-12(23-2)9-16(13)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAMSMNZBSSVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of Substituents: The cyano and methyl groups are introduced through nucleophilic substitution reactions, while the dimethoxybenzamide group is attached via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.
Scientific Research Applications
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
A comparative analysis of structurally related compounds is presented below, focusing on substitution patterns, conformational dynamics, and functional implications.
Conformational and Electronic Differences
- Cyclohexene Ring Conformation: The target compound’s methyl group at position 5 may induce a half-chair or envelope conformation in the tetrahydrobenzothiophene ring, contrasting with the envelope conformation observed in the benzoyl-substituted analogue . Substituents like cyano (-CN) increase ring planarity, while methoxy (-OCH₃) groups enhance solubility via hydrogen bonding .
Dihedral Angles and Intermolecular Interactions :
- In the benzoyl analogue, dihedral angles between the thiophene and benzene rings are 7.1° (amide-linked) and 59.0° (carbonyl-linked) , suggesting partial conjugation . The target compound’s dimethoxybenzamide group may exhibit similar angles but with stronger π-π stacking due to electron-donating methoxy groups.
- Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the benzamide derivatives, while weak Cg–Cg interactions (3.90 Å) dominate crystal packing .
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.
Compound Overview
This compound belongs to the class of benzamides and features a unique structure that includes a benzothiophene moiety and a cyano group. Its molecular formula is with a molecular weight of approximately 344.43 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Ring : Cyclization reactions using sulfur-containing precursors.
- Introduction of the Cyano Group : Nucleophilic substitution reactions using cyanide sources.
- Amidation Reaction : Coupling with 2,4-dimethoxybenzoic acid to form the final amide structure.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibition of specific kinases:
- JNK Kinases : A series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide inhibitors demonstrated potent activity against JNK2 and JNK3 kinases with pIC50 values of 6.7 and 6.6 respectively. These compounds showed selectivity against other MAPK family members such as JNK1 and p38α .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. The binding interactions were characterized by strong hydrogen bonds with specific amino acids in the enzyme's active site . The binding energy values indicated a favorable interaction profile for potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Compounds similar to this compound have shown promising anticancer activity by inhibiting enzymes involved in cell proliferation. This suggests potential applications in cancer therapy .
Case Studies
A study focusing on the biological activity of related compounds revealed their effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group and aromatic rings contributed to their biological efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-benzothiophen-2-yl)acetamide | Similar benzothiophene core | Acetamide instead of benzamide |
| N-(3-cyano-benzothiazole) | Benzothiazole core | Lacks tetrahydro structure |
| N-(3-cyano-4-methylthio-benzothiophen) | Contains methylthio group | Different substituent affecting solubility |
This table highlights the unique attributes and variations among compounds related to this compound that could influence their biological activities.
Q & A
Q. Basic
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .
- FT-IR Spectroscopy : Identifies functional groups (e.g., cyano, amide) .
- X-ray Crystallography (if crystalline): Resolves 3D structure .
How can researchers address discrepancies in purity assessments between HPLC and TLC?
Q. Advanced
- Method Calibration : Use standardized HPLC gradients (e.g., acetonitrile/water with 0.1% TFA) and TLC mobile phases (e.g., ethyl acetate/hexane) .
- Spike Testing : Introduce known impurities to validate detection limits .
- Cross-Validation : Compare results with LC-MS to confirm molecular weight consistency .
What methodologies are recommended for evaluating the compound’s bioactivity in preclinical models?
Q. Advanced
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular Docking : Predict binding modes to targets like HDACs or kinases using AutoDock Vina .
How can structure-activity relationships (SAR) be investigated for this compound?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., methoxy groups, cyano position) and test bioactivity .
- Pharmacophore Modeling : Identify critical interaction sites using Schrödinger Suite .
- Free Energy Calculations : Compare binding affinities of analogs via MM/GBSA .
What strategies ensure compound stability during long-term storage?
Q. Basic
- Storage Conditions : -20°C in amber vials under inert gas (N₂/Ar) .
- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 1 month) .
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Dose-Response Curves : Confirm activity across multiple concentrations .
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Pool data from independent studies to identify trends .
What experimental designs are suitable for assessing environmental impact?
Q. Advanced
- Biodegradation Assays : OECD 301F protocol to measure mineralization rates .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) .
- Fate Modeling : Predict environmental partitioning using EPI Suite .
What challenges arise during scale-up from milligram to gram quantities?
Q. Advanced
- Solvent Volume : Optimize for safety and cost (e.g., replace DMF with ethanol) .
- Heat Transfer : Use jacketed reactors to manage exothermic reactions .
- Purification : Transition from preparative HPLC to recrystallization or flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
